4-{[(FURAN-2-YL)METHYL]AMINO}-3-NITRO-2H-CHROMEN-2-ONE
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Overview
Description
4-{[(FURAN-2-YL)METHYL]AMINO}-3-NITRO-2H-CHROMEN-2-ONE is a heterocyclic compound that combines the structural features of furan and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and chromenone moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(FURAN-2-YL)METHYL]AMINO}-3-NITRO-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-nitro-2H-chromen-2-one in the presence of an amine catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(FURAN-2-YL)METHYL]AMINO}-3-NITRO-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(FURAN-2-YL)METHYL]AMINO}-3-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-chromen-2-one: A simpler chromenone derivative with known anticoagulant properties.
Furan-2-carbaldehyde: A furan derivative used in the synthesis of various heterocyclic compounds.
3-Nitro-2H-chromen-2-one: A chromenone derivative with potential antimicrobial activity.
Uniqueness
4-{[(FURAN-2-YL)METHYL]AMINO}-3-NITRO-2H-CHROMEN-2-ONE is unique due to the combination of furan and chromenone moieties, which may confer a broader range of biological activities compared to its individual components. The presence of both nitro and amino groups also allows for diverse chemical modifications, enhancing its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-14-13(16(18)19)12(15-8-9-4-3-7-20-9)10-5-1-2-6-11(10)21-14/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNJTFOUCAKBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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